molecular formula C8H7ClN4O B5196187 5-[(2-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole CAS No. 24896-25-1

5-[(2-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole

Cat. No.: B5196187
CAS No.: 24896-25-1
M. Wt: 210.62 g/mol
InChI Key: QXXWYYZZLHSBJK-UHFFFAOYSA-N
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Description

5-[(2-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole: is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a chloranylphenoxy group attached to the tetrazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of sodium azide and triethyl orthoformate in the presence of a catalyst such as ytterbium triflate (Yb(OTf)3) to form the tetrazole ring . The reaction conditions often include moderate temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the tetrazole ring or the chloranyl group, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, 5-[(2-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its tetrazole ring is known to mimic the carboxylate group, making it useful in the design of enzyme inhibitors.

Medicine: In medicinal chemistry, this compound has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 5-[(2-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes or receptors. The chloranylphenoxy group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    5-Phenyl-1h-1,2,3,4-Tetrazole: Similar in structure but with a phenyl group instead of a chloranylphenoxy group.

    5-Methyl-1h-1,2,3,4-Tetrazole: Contains a methyl group instead of a chloranylphenoxy group.

    5-(4-Chlorophenyl)-1h-1,2,3,4-Tetrazole: Similar but with a 4-chlorophenyl group.

Uniqueness: 5-[(2-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole is unique due to the presence of the chloranylphenoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it valuable in various applications.

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-6-3-1-2-4-7(6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXWYYZZLHSBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274800
Record name 5-[(2-Chlorophenoxy)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24896-25-1
Record name 5-[(2-Chlorophenoxy)methyl]-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24896-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Chlorophenoxy)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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